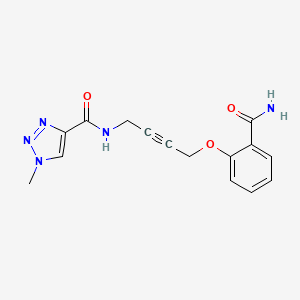
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CBY-218, is a novel small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. CBY-218 has been found to exhibit anti-cancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
Synthesis and Biological Activity
- Triazole derivatives have been synthesized and evaluated for their biological activities, showcasing some compounds' insecticidal or fungicidal activities at specific concentrations. Such studies highlight the potential of triazole compounds in developing new pesticides or fungicides (Liu et al., 2006).
Photophysical Properties and Applications
- Novel fluorescent triazole derivatives have been synthesized and studied for their absorption, emission, quantum yields, and dipole moments, revealing their potential applications in developing fluorescent materials or sensors (Padalkar et al., 2015).
Antimicrobial Agents
- Research into 1,2,3-triazole-4-carboxamides has uncovered their promise as antimicrobial agents against primary pathogens, including both bacterial and fungal strains. This indicates the potential for developing new antimicrobial drugs from triazole derivatives (Pokhodylo et al., 2021).
DNA Interaction and Antitumor Activity
- Some triazole compounds have been explored for their interaction with DNA and antitumor activity, suggesting their use in cancer research and treatment strategies (Shealy et al., 1968).
Schiff Base Ligands and Metal Complexes
- Triazole derivatives have been used to synthesize Schiff base ligands and their metal complexes, studied for their antimicrobial, DNA cleavage, and cytotoxicity properties. This research area highlights the potential of triazole-based compounds in medicinal chemistry and materials science (Karabasannavar et al., 2017).
properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-20-10-12(18-19-20)15(22)17-8-4-5-9-23-13-7-3-2-6-11(13)14(16)21/h2-3,6-7,10H,8-9H2,1H3,(H2,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYRCPVDOPVAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2748799.png)
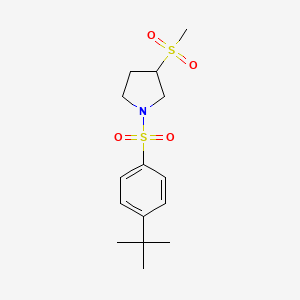
![6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2748802.png)


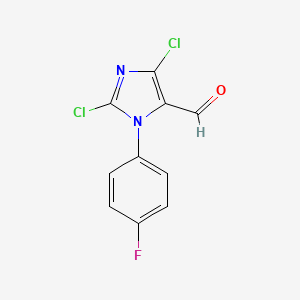
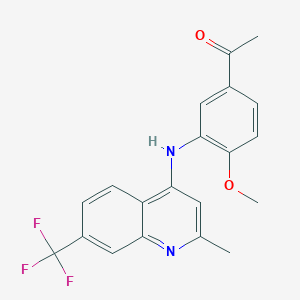
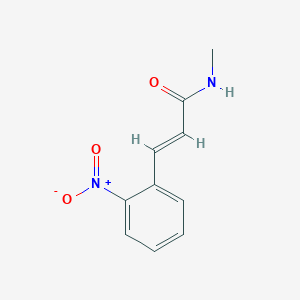
![4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2748813.png)
![[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2748814.png)

![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)
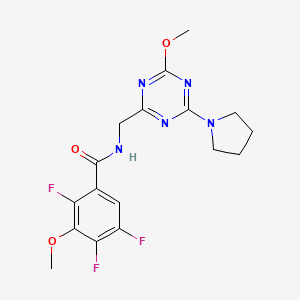
![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)